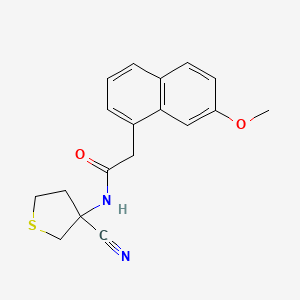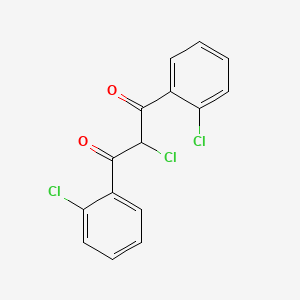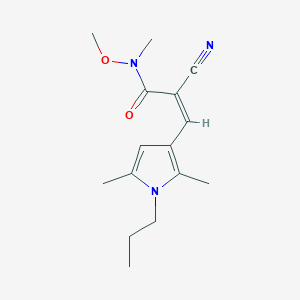![molecular formula C20H20N4O8S3 B2477399 2-((2-((4-(N-(3-carboxypropyl)sulfamoyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 868214-60-2](/img/structure/B2477399.png)
2-((2-((4-(N-(3-carboxypropyl)sulfamoyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-((4-(N-(3-carboxypropyl)sulfamoyl)phenyl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C20H20N4O8S3 and its molecular weight is 540.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The study by Kolisnyk et al. (2015) synthesized derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, revealing that these compounds showed significant antimicrobial activity. Specifically, they demonstrated more activity against strains of both Proteus vulgaris and Pseudomonas aeruginosa than reference drugs, highlighting the potential of this chemical structure in developing antimicrobial agents Kolisnyk, S., Vlasov, S., Kovalenko, S., Osolodchenko, T., & Chernykh, V. (2015).
Synthesis Methodologies
Matloobi and Kappe (2007) developed an efficient microwave-assisted solution-phase method for synthesizing 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, showcasing the potential of this chemical structure in facilitating the development of novel compounds through more efficient synthesis methods Matloobi, M., & Kappe, C. (2007).
Antioxidant Activity
A study by Kotaiah et al. (2012) synthesized a new series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives. These compounds were evaluated for their in vitro antioxidant activity, with some demonstrating significant radical scavenging activity. This indicates the potential of derivatives of the compound for developing antioxidant agents Kotaiah, Y., Harikrishna, N., Nagaraju, K., & Venkata Rao, C. (2012).
Herbicide Potential
The rational design based on bioactive conformation analysis of pyrimidinylthiobenzoates, as conducted by He et al. (2007), targeted acetohydroxyacid synthase inhibitors, which are crucial for branched-chain amino acid biosynthesis. This study's findings provide a foundation for developing herbicides using the chemical structure of interest as a basis He, Y.-Z., Li, Y.-X., Zhu, X.-L., Xi, Z., Niu, C., Wan, J., Zhang, L., & Yang, G. (2007).
Dual Inhibitory Activity
Research by Gangjee et al. (2008) synthesized derivatives of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase. This study highlights the compound's potential in cancer treatment by inhibiting critical enzymes Gangjee, A., Qiu, Y., Li, W., & Kisliuk, R. (2008).
Mecanismo De Acción
Target of Action
MLS000680052, also known as “2-{[N-(4-{[(3-carboxypropyl)amino]sulfonyl}phenyl)carbamoyl]methylthio}-5-methyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimidine-6-carboxylic acid”, targets dopamine D2 and serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of various physiological functions, including mood, appetite, and sleep.
Mode of Action
MLS000680052 exerts its effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . This inhibition leads to antiemetic effects, reducing the sensation of nausea and vomiting .
Biochemical Pathways
The inhibition of dopamine D2 and serotonin 5-HT3 receptors by MLS000680052 affects several biochemical pathways. These include the dopamine and serotonin pathways, which are involved in mood regulation and gastrointestinal motility . The exact downstream effects of these pathway alterations are still under investigation.
Pharmacokinetics
Similar compounds are known to be orally bioavailable and to undergo metabolism in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are subjects of ongoing research.
Result of Action
The molecular and cellular effects of MLS000680052’s action are primarily its antiemetic effects due to the inhibition of dopamine D2 and serotonin 5-HT3 receptors . This results in a reduction in the sensation of nausea and vomiting, which can be particularly beneficial in conditions like gastroesophageal reflux disease and in patients undergoing chemotherapy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MLS000680052. Factors such as pH levels, temperature, and the presence of other substances can affect the stability and efficacy of the compound . For instance, extreme temperatures might degrade the compound, reducing its effectiveness. Additionally, the presence of certain substances in the body, such as other medications, could potentially interact with MLS000680052, altering its effectiveness or causing side effects. Therefore, it’s crucial to consider these factors when administering MLS000680052.
Propiedades
IUPAC Name |
2-[2-[4-(3-carboxypropylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O8S3/c1-10-15-17(28)23-20(24-18(15)34-16(10)19(29)30)33-9-13(25)22-11-4-6-12(7-5-11)35(31,32)21-8-2-3-14(26)27/h4-7,21H,2-3,8-9H2,1H3,(H,22,25)(H,26,27)(H,29,30)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEZAYSQXMJADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2477320.png)
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2477322.png)
![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2477323.png)



![4-Tert-butyl-3-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2477330.png)


![(Z)-2-[(2,3-dimethylphenyl)diazenyl]-3-hydroxy-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2477335.png)
![Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2477336.png)

